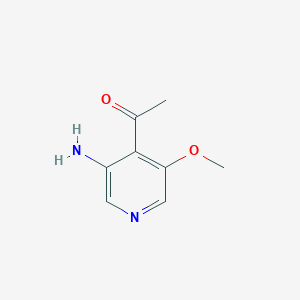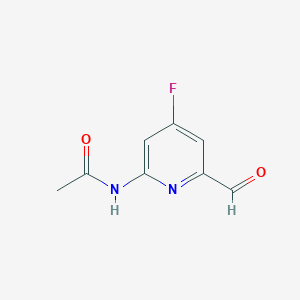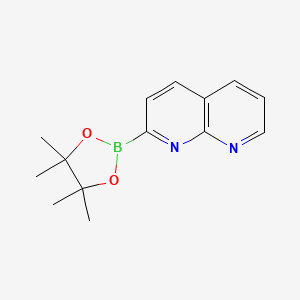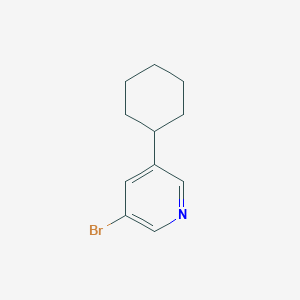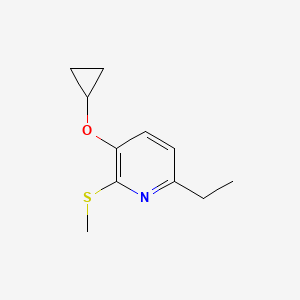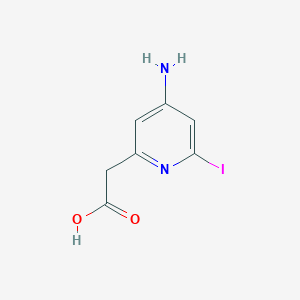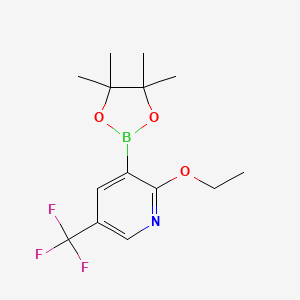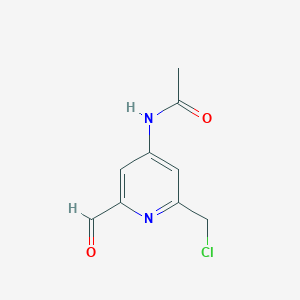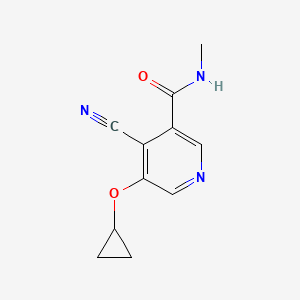
4-Cyano-5-cyclopropoxy-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-5-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound contains a total of 27 atoms, including 11 hydrogen atoms, 11 carbon atoms, 3 nitrogen atoms, and 2 oxygen atoms . It is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a nicotinamide moiety.
Méthodes De Préparation
The synthesis of 4-Cyano-5-cyclopropoxy-N-methylnicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The synthetic route may include the following steps:
Formation of the Nicotinamide Core: This step involves the synthesis of the nicotinamide ring, which can be achieved through various methods, including cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using appropriate reagents.
Addition of the Cyclopropoxy Group: The cyclopropoxy group can be added through etherification reactions, where a cyclopropyl alcohol reacts with the nicotinamide core.
Methylation: The final step involves the methylation of the amide nitrogen to form the desired compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
4-Cyano-5-cyclopropoxy-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The cyano and cyclopropoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Cyano-5-cyclopropoxy-N-methylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of 4-Cyano-5-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
4-Cyano-5-cyclopropoxy-N-methylnicotinamide can be compared with other similar compounds, such as:
4-Cyano-5-cyclopropoxy-N-ethyl-nicotinamide: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
4-Cyano-5-cyclopropoxy-N-methylpyridine: This compound lacks the amide functionality, which may influence its chemical properties and applications.
5-Cyano-4-cyclopropoxy-N-methylbenzamide:
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
4-cyano-5-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-13-11(15)9-5-14-6-10(8(9)4-12)16-7-2-3-7/h5-7H,2-3H2,1H3,(H,13,15) |
Clé InChI |
RFUVXUAEGUHXQW-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CN=CC(=C1C#N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


